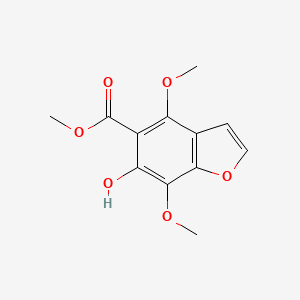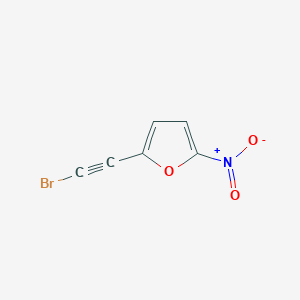
Methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylate typically involves the formation of the benzofuran ring followed by functional group modifications. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxy-4,7-dimethoxybenzaldehyde with methyl acetoacetate in the presence of a base can yield the desired benzofuran derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex benzofuran derivatives.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: The compound and its derivatives are being explored for their therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of methyl 6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran compound with therapeutic applications.
Angelicin: Known for its use in phototherapy.
Uniqueness
Methyl 6-hydroxy-4,7-dimethoxybenzofuran-5-carboxylate stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its combination of hydroxyl, methoxy, and carboxylate groups makes it a versatile compound for various applications .
Propiedades
Número CAS |
87145-72-0 |
|---|---|
Fórmula molecular |
C12H12O6 |
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
methyl 6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C12H12O6/c1-15-9-6-4-5-18-10(6)11(16-2)8(13)7(9)12(14)17-3/h4-5,13H,1-3H3 |
Clave InChI |
XOYRAPNNRYHLON-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-](/img/structure/B12916531.png)


![(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916545.png)



![Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12916564.png)

![4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12916566.png)
